REACTION_SMILES
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[CH3:1][c:2]1[c:3]([C:7](=[O:8])[NH:9][NH:10][C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[n:4][cH:5][s:6]1.[ClH:18]>>[CH3:1][c:2]1[c:3]([C:7](=[O:8])[NH:9][NH2:10])[n:4][cH:5][s:6]1
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Name
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Cc1scnc1C(=O)NNC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1scnc1C(=O)NNC(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1scnc1C(=O)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |